molecular formula C17H12N4O2S B12987597 N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide

N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B12987597
M. Wt: 336.4 g/mol
InChI Key: WANRGEOLLIFNBS-UHFFFAOYSA-N
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Description

N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining quinoline, thieno, and pyrimidine moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide stands out due to its unique combination of quinoline, thieno, and pyrimidine moieties

Properties

Molecular Formula

C17H12N4O2S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H12N4O2S/c1-23-14-6-12-10(3-2-4-19-12)5-13(14)21-17(22)11-8-24-15-7-18-9-20-16(11)15/h2-9H,1H3,(H,21,22)

InChI Key

WANRGEOLLIFNBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CC=NC2=C1)NC(=O)C3=CSC4=CN=CN=C43

Origin of Product

United States

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